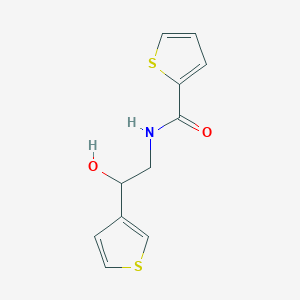

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide

Vue d'ensemble

Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Mécanisme D'action

Target of Action

Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Thiophene derivatives are known to interact with various biological targets to exert their effects .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological properties .

Result of Action

Thiophene derivatives are known to exert a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Analyse Biochimique

Biochemical Properties

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The compound’s thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, it may act as a ligand for certain receptors, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

This compound impacts various cell types by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of kinases, which are critical for cell signaling. This modulation can lead to changes in gene expression profiles, affecting processes such as cell proliferation, apoptosis, and differentiation. The compound’s influence on cellular metabolism includes alterations in the glycolytic pathway and mitochondrial function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in conformational changes that either enhance or inhibit enzyme activity. Additionally, the compound can interact with DNA and RNA, influencing gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, but its degradation products can also have biological activity. Long-term exposure to the compound can lead to sustained changes in cellular processes, including chronic modulation of signaling pathways and metabolic functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects are observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound can be transported across cell membranes via active or passive mechanisms, influencing its bioavailability and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular organelles, such as the mitochondria or nucleus, by targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 2-aminoethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Catalysts and automated systems may also be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the compound to thiol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Electrophilic reagents such as halogens, nitro groups, and alkyl groups

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Functionalized thiophene derivatives

Applications De Recherche Scientifique

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene-2-carboxamide: A simpler derivative with similar chemical properties but lacking the hydroxyethyl group.

2-Hydroxyethylthiophene: Contains the hydroxyethyl group but lacks the carboxamide functionality.

Thiophene-3-carboxamide: Similar structure but with the carboxamide group at a different position on the thiophene ring.

Uniqueness

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is unique due to the presence of both the hydroxyethyl and carboxamide groups, which confer distinct chemical and biological properties.

Activité Biologique

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a thiophene derivative notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound contains both hydroxyethyl and carboxamide functional groups, which contribute to its unique biochemical interactions and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's antibacterial activity was assessed using the inhibition zone method, with results demonstrating a strong correlation between structural modifications and enhanced activity.

| Compound | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| This compound | 20 (against S. aureus) | 83.3% |

| 3-Amino thiophene-2-carboxamide | 20 (against B. subtilis) | 82.6% |

| Ampicillin (standard) | 25 (against E. coli) | 100% |

The compound's effectiveness may be attributed to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes within the bacteria .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including breast cancer (MCF-7), where it demonstrated significant cytotoxic effects. The mechanism of action appears to involve induction of apoptosis and disruption of the cell cycle.

Case studies indicate that at concentrations around , the compound effectively inhibited cell growth and altered cellular morphology. The treated cells exhibited increased lactate dehydrogenase (LDH) levels, suggesting cell membrane damage and subsequent cell death .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In animal models, it has shown potential in reducing inflammation markers through modulation of key signaling pathways associated with inflammatory responses. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents .

Interaction with Biological Targets

This compound interacts with various enzymes and proteins in biological systems. Notably, it has been shown to engage with cytochrome P450 enzymes, which are crucial for drug metabolism. The thiophene ring structure allows for π-π interactions with aromatic amino acids in proteins, potentially influencing their conformation and function .

Structure–Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Modifications to the thiophene moiety or the introduction of substituents on the hydroxyethyl or carboxamide groups can significantly alter its pharmacological profile. For instance, compounds with methoxy groups have demonstrated enhanced antibacterial activity compared to their unsubstituted counterparts .

Propriétés

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c13-9(8-3-5-15-7-8)6-12-11(14)10-2-1-4-16-10/h1-5,7,9,13H,6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUAJRUZPPKVDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.